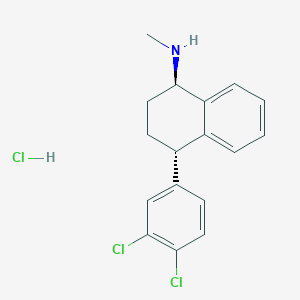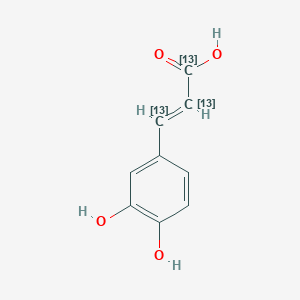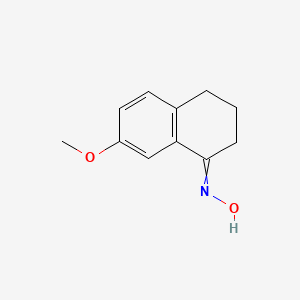
2'-Desoxyguanosin-5'-diphosphat-Trinatriumsalz
Übersicht
Beschreibung
2'-Deoxyguanosine-5'-diphosphate trisodium salt is a derivative of the nucleoside guanosine, differing by the absence of a hydroxyl group at the 2' position of the ribose sugar and the presence of two phosphate groups. This compound plays a significant role in various biochemical processes and has been the subject of numerous studies focusing on its synthesis, structure, chemical, and physical properties.
Synthesis Analysis
The synthesis of related nucleotide compounds involves reactions with divalent metals like platinum, magnesium, and copper, forming compounds with distinct coordination properties. For instance, 2′-Deoxyguanosine-5′-monophosphate disodium salt reacts with these metals to yield N7-coordinated compounds, indicating a method for synthesizing related structures, including diphosphate variants (H. Tajmir-Riahi, T. Theophanides, 1983).
Molecular Structure Analysis
The molecular structure of deoxyguanosine phosphate salts reveals significant insights into their conformational features. For example, deoxyguanosine (5′) phosphate, a closely related compound, exhibits unique conformational features such as O(1′) endo puckering and a gauche-trans conformation around the C(4′)-C(5′) bond, which are pivotal for understanding the structural behavior of its diphosphate counterparts (T. Seshadri, M. Viswamitra, 1974).
Chemical Reactions and Properties
The chemical reactivity and properties of deoxyguanosine diphosphate salts are influenced by their interaction with metals and the ability to form complexes. For instance, the formation of coordination compounds with platinum, magnesium, and copper showcases the compound's reactivity and the absence of direct Pt-phosphate interaction, contrasting with direct metal-phosphate bonding in Cu(II) and Mg(II) compounds (H. Tajmir-Riahi, T. Theophanides, 1983).
Wissenschaftliche Forschungsanwendungen
DNA-Sequenzierung
“2'-Desoxyguanosin-5'-diphosphat-Trinatriumsalz” wird in der DNA-Sequenzierung verwendet {svg_1} {svg_2} {svg_3}. DNA-Sequenzierung ist der Prozess der Bestimmung der Nukleotidsequenz – der Reihenfolge der Nukleotide in der DNA. Sie umfasst jede Methode oder Technologie, die verwendet wird, um die Reihenfolge der vier Basen zu bestimmen: Adenin, Guanin, Cytosin und Thymin.
Polymerase-Kettenreaktion (PCR)
Diese Verbindung wird in der PCR eingesetzt {svg_4} {svg_5} {svg_6}. PCR ist eine Methode, die weit verbreitet ist, um schnell Millionen bis Milliarden von Kopien einer bestimmten DNA-Probe zu erstellen. Dies ermöglicht es Wissenschaftlern, eine sehr kleine Probe von DNA zu entnehmen und sie auf eine große Menge zu amplifizieren, die detailliert untersucht werden kann.
DNA-Synthese- und Reparaturtechniken
Es wird in verschiedenen DNA-Polymerase-basierten DNA-Synthese- und Reparaturtechniken verwendet {svg_7} {svg_8} {svg_9}. Diese Techniken sind essentiell für die Aufrechterhaltung der Integrität des Genoms und für die Prävention von genetischen Krankheiten wie Krebs.
Substrat für dGDP-Kinase
“this compound” wird als Substrat der dGDP (Nucleotiddiphosphat)-Kinase verwendet {svg_10} {svg_11}. Dieses Enzym ist an der Regulierung der dGTP-Poolgrößen beteiligt, was für die Genauigkeit der DNA-Replikation und -Reparatur wichtig ist.
Produktion von dGTP
Es wird in Verbindung mit Pyruvatkinase verwendet, um dGTP zur Unterstützung der DNA-Biosynthese zu produzieren {svg_12} {svg_13}. dGTP ist eines der vier Nukleosidtriphosphate, die bei der In-vivo-Synthese von DNA verwendet werden.
Studium des Bakteriophagen T7
Diese Verbindung wird als Substrat verwendet, um die Kinetik des Glykoproteins (gp) 1.7 zu untersuchen, das vom Bakteriophagen T7 exprimiert wird {svg_14} {svg_15}. Bakteriophage T7 ist ein Bakteriophage, ein Virus, das Bakterien infiziert, und die Untersuchung seiner Proteine kann Einblicke in die Mechanismen der Virusreplikation liefern.
Wirkmechanismus
Target of Action
The primary targets of 2’-Deoxyguanosine-5’-diphosphate trisodium salt, also known as dGDP, are enzymes such as xanthine phosphoribosyl transferase (XPRT) and hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . These enzymes play crucial roles in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
dGDP acts as an inhibitor of its target enzymes, XPRT and HGPRT . By binding to these enzymes, it prevents them from catalyzing the conversion of hypoxanthine and guanine to their respective monophosphate forms, disrupting the purine salvage pathway.
Biochemical Pathways
The inhibition of XPRT and HGPRT by dGDP affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . This disruption can lead to a decrease in the levels of guanine and hypoxanthine nucleotides, which are essential for DNA and RNA synthesis.
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trisodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQVDNDKEVNMJT-BIHLCPNHSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na3O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102783-74-4 | |
| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-Deoxyguanosine-5'-diphosphate trisodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B87GQV89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




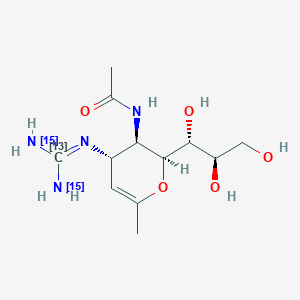
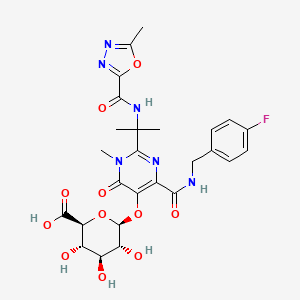

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)


![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)
